molecular formula C21H20N3O3- B040097 8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine CAS No. 117525-13-0

8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine

Cat. No.: B040097
CAS No.: 117525-13-0
M. Wt: 363.4 g/mol
InChI Key: PLOHFJGDJWILLC-UHFFFAOYSA-M
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Description

8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine, also known as this compound, is a useful research compound. Its molecular formula is C21H20N3O3- and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine is a novel compound belonging to the imidazo[1,2-a]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key synthetic pathway includes:

  • Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through cyclization reactions involving appropriate nitrogen-containing precursors.
  • Substitution Reactions : The introduction of the methoxycarbonylamino and benzyloxy groups is performed via nucleophilic substitution methods.
  • Final Modifications : The propynyl group is added in the final stages to yield the target compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer properties and its effects on specific signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways that regulate cell proliferation and survival.

  • IC50 Values : Studies have reported IC50 values indicating potent activity against human cancer cell lines such as HCT-116 (IC50 = 10 nM) and other tumor types .

The compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival. This pathway is often dysregulated in malignancies, making it a prime target for therapeutic intervention .

Research Findings and Case Studies

StudyFindings
X-ray Crystallography Structural characterization revealed two polymorphs of the compound, providing insights into its stability and potential interactions at the molecular level .
Cytotoxicity Assays Demonstrated significant cytotoxicity in vitro with varying degrees of selectivity towards different cancer cell lines .
Mechanistic Studies Indicated that the compound effectively inhibits cell proliferation by targeting the PI3K/Akt/mTOR pathway .

Properties

IUPAC Name

methyl N-[3-methyl-2-[(2-methyl-3-prop-2-ynylimidazo[1,2-a]pyridin-8-yl)oxymethyl]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-5-8-18-15(3)22-20-19(11-7-12-24(18)20)27-13-16-14(2)9-6-10-17(16)23-21(25)26-4/h1,6-7,9-12H,8,13H2,2-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBUDLWYGUXLKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)OC)COC2=CC=CN3C2=NC(=C3CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00922455
Record name Methyl hydrogen [3-methyl-2-({[2-methyl-3-(prop-2-yn-1-yl)imidazo[1,2-a]pyridin-8-yl]oxy}methyl)phenyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117525-13-0
Record name 8-Mcmbmipp
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117525130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl hydrogen [3-methyl-2-({[2-methyl-3-(prop-2-yn-1-yl)imidazo[1,2-a]pyridin-8-yl]oxy}methyl)phenyl]carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00922455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 8-hydroxy-2-methyl-3-(2-propynyl)imidazo[ 1,2-a]pyridine (0.372 g) and potassium carbona (0.276 g) in N,N-dimethylformamide (7.4 ml) was stirred at room temperature for 20 minutes under a nitrogen atmosphere and then 2-methoxycarbonylamino-6-methylbenzylchloride (0.427 g) was added. After being stirred for 2 hours. The mixture was poured into water and the resulting precipitates were collected by filtration. The crude product was purified by column chromatography on silica gel (10 g) with chloroform as eluents to give 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo[1,2-a]pyridine (0.048 g).
Name
8-hydroxy-2-methyl-3-(2-propynyl)imidazo[ 1,2-a]pyridine
Quantity
0.372 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
solvent
Reaction Step One
Quantity
0.427 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-3-(2-methoxycarbonylamino-6-methylbenzyloxy)pyridine (4.22 g) and 3-mesyloxy-5-hexyn-2-one (2.74 g) in ethanol (42 ml) was refluxed for 62 hours and then evaporated in vacuo. To the residue was added and aqueous solution of sodium bicarbonate and the insoluble material was collected by filtration. The crude product was purified by column chromatography on silica gel (150 g) with methylene chloride and then a mixture of methylene chloride and acetonitrile (10:1) as eluents to afford a solid, which was recrystallized from a mixture of ethyl acetate and cyclohexane to give 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo[1,2-a]pyridine.
Name
2-amino-3-(2-methoxycarbonylamino-6-methylbenzyloxy)pyridine
Quantity
4.22 g
Type
reactant
Reaction Step One
Name
3-mesyloxy-5-hexyn-2-one
Quantity
2.74 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine
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8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine
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8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine
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8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine
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8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine
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8-(2-Methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2-propynyl)imidazo(1,2-a)pyridine

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